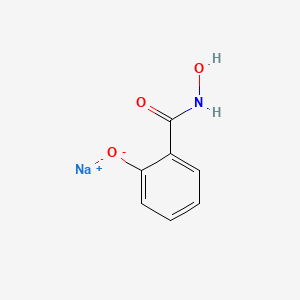

Sodium N,2-dihydroxybenzamide

Description

Properties

CAS No. |

2460-25-5 |

|---|---|

Molecular Formula |

C7H6NNaO3 |

Molecular Weight |

175.12 g/mol |

IUPAC Name |

sodium;2-(hydroxycarbamoyl)phenolate |

InChI |

InChI=1S/C7H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8-11;/h1-4,9,11H,(H,8,10);/q;+1/p-1 |

InChI Key |

OPTUZPZNSBCIQW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the reaction of methyl 2-hydroxybenzoate derivatives with hydroxylamine salts under basic conditions. The process typically includes:

- Conversion of methyl 2-hydroxybenzoate to the corresponding hydroxamic acid by reaction with hydroxylamine hydrochloride.

- Use of a base such as sodium hydroxide or potassium hydroxide to generate the sodium salt form.

- Purification steps including filtration, washing, and recrystallization to obtain the pure sodium salt.

This method is supported by analogous procedures for related compounds such as 4-chloro-N,2-dihydroxybenzamide and other hydroxamic acid derivatives, which follow similar reaction mechanisms and conditions.

Detailed Laboratory Procedure

A representative laboratory synthesis involves the following steps:

Preparation of Hydroxylamine Solution:

- Dissolve hydroxylamine hydrochloride in methanol.

- Add a stoichiometric excess of potassium hydroxide to liberate free hydroxylamine, precipitating potassium chloride which is removed by filtration.

Reaction with Methyl 2-Hydroxybenzoate:

- Dissolve methyl 2-hydroxybenzoate in methanol.

- Mix with the hydroxylamine solution under stirring.

- The reaction is often conducted at room temperature or under microwave irradiation (e.g., 2450 MHz, 150 W) for a short duration (e.g., 6 minutes) to accelerate the reaction.

Industrial Scale Synthesis

Industrial production scales up the laboratory method with modifications for efficiency and safety:

- Large reactors are used with precise temperature and pH control.

- Reaction times may be optimized to balance yield and throughput.

- Continuous filtration and washing systems replace batch operations.

- Quality control ensures consistent purity and yield, typically around 80-90%.

Reaction Conditions and Yields

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Hydroxylamine liberation | Hydroxylamine hydrochloride + KOH | Formation of free hydroxylamine | Quantitative |

| Reaction with methyl ester | Room temp or microwave, MeOH | 6 min microwave or 24 h stirring | 80-90 |

| Neutralization | Dilute HCl to pH 7 | Prevents product decomposition | — |

| Purification | Filtration, washing, recrystallization | Silica gel chromatography optional | — |

| Final product isolation | Vacuum drying | Solid sodium salt obtained | — |

Research Findings and Analytical Data

- Spectroscopic Characterization: The product is confirmed by IR spectroscopy showing characteristic amide C=O stretch (~1700 cm⁻¹), hydroxyl (OH) and amine (NH) bands, and aromatic C=C stretches. NMR data typically show signals corresponding to aromatic protons and hydroxamic acid protons.

- Melting Point: this compound typically exhibits a melting point consistent with literature values for related hydroxamic acid salts, often in the range of 200-210 °C.

- Purity: Chromatographic purification ensures removal of unreacted starting materials and by-products, yielding a product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Sodium N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The hydroxamate and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, hydroxamic acids, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

Sodium N,2-dihydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport and storage in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .

Comparison with Similar Compounds

Key Properties :

- Coordination Chemistry : Acts as an N,O-bidentate ligand, facilitating the formation of polynuclear metal clusters (e.g., tetranuclear titanium(IV) oxo-clusters) with reduced bandgap (1.98 eV vs. TiO₂’s 3.20 eV), useful in optoelectronics .

- Stability : The hydroxamate group resists hydrolysis better than carboxylates, enhancing durability in aqueous environments .

- Spectroscopic Features : Upon metal binding, ν(C=O) exhibits a red-shift (~10 cm⁻¹), while ν(N-O) shows a blue-shift (~20 cm⁻¹) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Sodium N,2-Dihydroxybenzamide and Analogues

(a) Electronic and Steric Effects

- 5-Amino Derivative: The NH₂ group enhances electron donation, improving coordination strength and enabling applications in bioinorganic chemistry .

(b) Structural Modifications

- N,3-Dihydroxy-2-naphthamide (H2O5) : The naphthalene backbone increases steric bulk and π-conjugation, favoring selective binding to rare-earth ions (e.g., La³⁺, Ce³⁺) in mineral flotation .

- N,N-Dimethyl Substitution : Dimethylation disrupts the hydroxamate’s chelating ability, rendering it unsuitable for metal coordination but useful as a synthetic precursor .

(c) Stability and Reactivity

- Hydrolysis Resistance : this compound’s hydroxamate group outperforms carboxylates (e.g., in siderophores) in hydrolytic stability, critical for environmental and biomedical applications .

- Thermal Stability : The bromo derivative decomposes at 232°C, whereas the parent compound remains stable under similar conditions .

Bioactivity and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium N,2-dihydroxybenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : this compound (Salicylhydroxamic acid) can be synthesized via acylation reactions using benzoyl chloride derivatives under alkaline conditions, such as sodium bicarbonate, to promote nucleophilic substitution . Alternative routes include catalytic hydrogenation (e.g., Pd/C in methanol) for reductive steps . Yield optimization requires monitoring pH (to suppress side reactions like over-acylation) and temperature control. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be employed to track reaction progress and purity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its metal complexes?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To identify hydroxamate (–CONHOH) and phenolic (–OH) functional groups (peaks ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) .

- NMR spectroscopy : For structural elucidation of the aromatic and hydroxamate protons .

- UV-Vis spectroscopy : To study metal-ligand charge transfer in coordination complexes (e.g., titanium(IV) clusters) .

- X-ray crystallography : For resolving solid-state structures of metal complexes, particularly to analyze bonding modes and nuclearity .

Q. What are the critical parameters for assessing this compound’s purity and stability in solution?

- Methodological Answer : Purity can be evaluated using reverse-phase HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm . Stability studies should involve accelerated degradation under stress conditions (e.g., heat, light, or acidic/basic hydrolysis) followed by LC-MS to identify decomposition products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for assessing solid-state stability .

Advanced Research Questions

Q. How does pH influence the coordination behavior of this compound with transition metals?

- Methodological Answer : The ligand’s hydroxamate group exhibits pH-dependent deprotonation, which dictates its metal-binding affinity. At low pH (≤3), protonation of the hydroxamate (–NHOH) limits coordination, favoring monodentate binding. At higher pH (5–7), deprotonation enables bidentate chelation via the carbonyl oxygen and hydroxamate nitrogen. Experimental validation requires potentiometric titrations coupled with spectroscopic monitoring (e.g., UV-Vis or EPR for paramagnetic complexes) to map speciation diagrams .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : SAR studies should:

- Modify substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the benzamide ring to alter electronic properties .

- Assay bioactivity : Use enzyme inhibition assays (e.g., urease or metalloproteinase inhibition) to quantify IC₅₀ values .

- Statistical modeling : Apply multivariate regression or machine learning to correlate substituent effects (Hammett σ constants, logP) with activity trends .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Synthetic purity : Use HPLC to verify compound integrity and quantify impurities (e.g., unreacted starting materials) .

- Assay conditions : Standardize parameters like buffer pH, ionic strength, and solvent composition to ensure reproducibility .

- Metal interference : Pre-treat biological samples with chelators (e.g., EDTA) to rule out nonspecific metal interactions .

Q. What methodologies are recommended for assessing the environmental impact of this compound in laboratory waste?

- Methodological Answer :

- Biodegradation assays : Use OECD 301B guidelines to measure mineralization rates in aqueous systems .

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or Vibrio fischeri to estimate LC₅₀/EC₅₀ values .

- Hydrolysis studies : Monitor breakdown products under acidic/neutral/alkaline conditions via LC-MS and compare to known toxicants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.